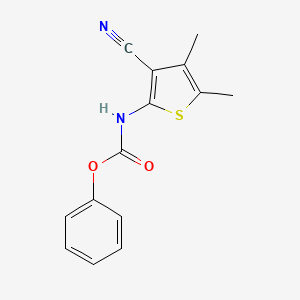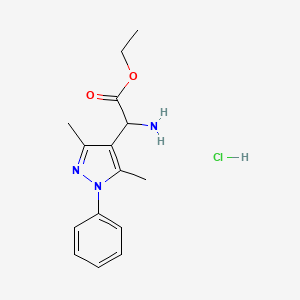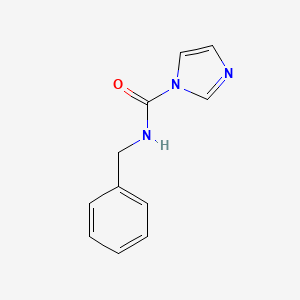
phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is a chemical compound with the molecular formula C14H12N2O2S . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a carbamate group, which is in turn attached to a 3-cyano-4,5-dimethylthiophene group .Scientific Research Applications
Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate has been used in a variety of scientific research applications. It has been used as a tool for chemical synthesis, as it can be used to synthesize a variety of compounds. It has also been used in drug development, as it can be used to synthesize drugs with improved pharmacokinetic properties. In addition, this compound has been used in the study of biochemical and physiological effects, as it can be used to study the effects of drugs on the body.
Mechanism of Action
The mechanism of action of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is not well understood. However, it is believed that this compound binds to the active site of enzymes, which then leads to a change in the enzyme’s activity. This change in activity can then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to a decrease in the production of certain hormones and neurotransmitters. In addition, this compound has been shown to inhibit the activity of certain receptors, which can lead to a decrease in the activity of certain hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used to synthesize a variety of compounds. In addition, it can be used to study the effects of drugs on the body and to study the biochemical and physiological effects of drugs. However, there are some limitations to using this compound in laboratory experiments. It can be toxic if not handled properly, and it can cause skin and eye irritation if it comes into contact with skin or eyes.
Future Directions
There are several potential future directions for the use of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate in scientific research. It could be used to study the effects of drugs on the body in greater detail, as well as to study the biochemical and physiological effects of drugs. In addition, this compound could be used to synthesize new drugs with improved pharmacokinetic properties. It could also be used to study the mechanism of action of drugs, as well as to study the effects of drugs on the environment. Finally, this compound could be used to develop new methods of drug delivery, such as nanoparticles and liposomes.
Synthesis Methods
The synthesis of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is relatively simple and can be achieved using a variety of methods. The most commonly used method involves the reaction of 4,5-dimethylthiophen-2-yl isocyanate with phenyl isocyanate in the presence of an acid catalyst. The reaction produces this compound in a high yield, with a reaction time of around 30 minutes. Other methods, such as the reaction of 4,5-dimethylthiophen-2-yl isocyanate with an alkyl isocyanate, can also be used to synthesize this compound.
Safety and Hazards
properties
IUPAC Name |
phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-10(2)19-13(12(9)8-15)16-14(17)18-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTLCRJYSUBUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)


![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)
![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)

![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)